6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride
Overview
Description
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-dihydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The hydroxyl groups at positions 6 and 7 can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydro Derivatives: Formed through reduction of the benzopyran ring.
Scientific Research Applications
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with a similar structure, widely studied for its biological activities.
Uniqueness
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
76903-12-3 |
---|---|
Molecular Formula |
C10H5ClO5 |
Molecular Weight |
240.59 g/mol |
IUPAC Name |
6,7-dihydroxy-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H |
InChI Key |
XHDRIAFCYSITRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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